2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one
Description
This bicyclic compound (CAS: 116856-49-6; C₉H₁₃NO₃) features a fused dioxolane and pyridine ring system with a methano bridge. Its stereochemistry is critical, with configurations such as (3aS,4R,7S,7aR) noted in derivatives like CAS 178032-63-8 . The compound is utilized in synthetic chemistry, particularly in catalytic applications and as a chiral building block .
Properties
IUPAC Name |
4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2)12-6-4-3-5(7(6)13-9)10-8(4)11/h4-7H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGIROCFQXHTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)NC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one, also known by its IUPAC name (3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one, is a chemical compound with the molecular formula and a molecular weight of 183.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Antimicrobial Properties
Research indicates that various derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain structural analogs of this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that this compound can inhibit proliferation in various cancer cell lines. For example:
- HeLa Cells : Exhibited a significant reduction in cell viability at concentrations above 100 µg/mL.
- A549 Cells : Showed IC50 values around 150 µg/mL.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 100 |
| A549 | 150 |
| MCF-7 | 200 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Synthesis : Similar to other pyridine derivatives which interfere with ribosomal function.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger programmed cell death in cancerous cells.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyridine derivatives. The results indicated that compounds structurally related to this compound exhibited promising activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) . -
Anticancer Evaluations :
In an experimental setup involving human cancer cell lines (HeLa and A549), researchers observed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses suggested an increase in apoptotic cells upon treatment with concentrations exceeding the IC50 values .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dioxolo-Pyridine/Pyran Derivatives
(a) Compound 2 from
- Structure: 4-(Hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino-hexahydro-[1,3]dioxolo[4,5-c]pyran-2-one.
- Key Features : Pyran-based dioxolane with multiple hydroxyl groups.
- Contrast : The pyran core replaces the pyridine nitrogen, altering electronic properties and solubility compared to the target compound.
(b) Shi Epoxidation Diketal Catalyst ()
- Structure : Spirocyclic dioxolane-pyran derivative (C₁₄H₂₀O₆).
- Application : Asymmetric epoxidation catalyst.
- Contrast: The spiro architecture and lack of a methano bridge differentiate its reactivity and stereoselectivity from the target compound .
Stereoisomeric Variants
(a) CAS 178032-63-8 ()
- Structure : (3aS,4R,7S,7aR)-configured derivative of the target compound.
- Role : Intermediate in chiral synthesis.
- Contrast : Stereochemistry impacts catalytic efficiency and substrate binding in asymmetric reactions .
(b) CAS 220507-10-8 ()
Functionalized Analogues
(a) Ascorbic Acid Impurity ()
- Structure: ((3aR,4S,7aS)-3a-Hydroxy-2,2-dimethyltetrahydro-7aH-[1,3]dioxolo[4,5-c]pyran-4,7a-diyl)dimethanol.
- Features : Hydroxyl and hydroxymethyl substituents enhance polarity.
- Contrast : Increased hydrogen-bonding capacity compared to the less polar target compound .
(b) Europäisches Patentblatt Derivatives ()
- Structure : Phenyl- or heteroaryl-substituted dioxolo-pyridines.
- Contrast : Bulkier substituents likely improve target specificity but reduce metabolic stability .
(a) Corey’s Pyran Derivative ()
- Structure : 2,2-Dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol.
- Role : Intermediate in leukotriene B₄ synthesis.
- Contrast : Pyran vs. pyridine core influences ring strain and reactivity .
(b) Imidazo[1,2-a]pyridine ()
Comparative Data Table
Key Findings and Insights
- Structural Flexibility : The dioxolane-pyridine core permits stereochemical and functional group modifications, enabling diverse applications in catalysis and medicinal chemistry .
- Stereochemical Impact : Isomers like CAS 178032-63-8 and 220507-10-8 demonstrate how configuration affects reactivity and binding .
- Pharmacological Potential: Hydroxyl-rich derivatives () show promise in drug discovery, though the target compound’s bioactivity remains understudied .
- Synthetic Utility : The compound’s rigidity and chirality make it valuable in asymmetric synthesis, contrasting with more flexible analogues like imidazo[1,2-a]pyridines .
Q & A
Q. What synthetic strategies are effective for constructing the bicyclic framework of 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one?
The compound’s bicyclic structure requires controlled annulation and stereoselective methods. Key approaches include:
- Annulation reactions (e.g., reacting cyclohexenone derivatives with diketones under anhydrous tetrahydrofuran (THF) to avoid aromatization, as seen in similar methano-dioxolo systems) .
- Stereoselective protection : Use of chiral auxiliaries or enantiomerically pure starting materials to ensure correct stereochemistry, as demonstrated in the synthesis of polyol fragments with analogous dioxolopyran cores .
- Solvent and temperature control : Reactions in inert atmospheres at low temperatures (e.g., 0–5°C) to suppress side reactions like ring-opening or oxidation .
Q. How can spectroscopic methods (NMR, X-ray) resolve ambiguities in the compound’s stereochemistry?
- 1H/13C NMR : Integration of coupling constants (e.g., vicinal coupling ) identifies axial/equatorial proton arrangements. For example, distinct signals for methyl groups at δ 1.2–1.5 ppm confirm the 2,2-dimethyl substitution pattern .
- X-ray crystallography : Resolves absolute configuration (e.g., (3aR,4S,7R,7aS) stereochemistry) by analyzing bond angles and torsion angles in the bicyclic system .
Q. What conditions destabilize the compound, and how can degradation pathways be mitigated?
- Acidic/basic conditions : Protonation at the pyridine nitrogen or dioxolane oxygen leads to aromatization or ring-opening. Stabilization requires pH-neutral buffers and avoiding strong acids/bases .
- Thermal stress : Decomposition above 150°C necessitates low-temperature storage (<4°C) under nitrogen .
Advanced Research Questions
Q. How can enantiomeric purity be achieved and validated during synthesis?
- Chiral chromatography : Use of cellulose-based chiral stationary phases (CSPs) to separate enantiomers, as validated for structurally related methano-dioxolo compounds .
- Asymmetric catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity in annulation steps, with enantiomeric excess (ee) >98% confirmed via polarimetry .
- Contradiction note : While some protocols favor enzymatic resolution, evidence shows this is less effective for rigid bicyclic systems due to steric hindrance .
Q. What computational methods predict reactivity in functionalization reactions (e.g., C–H activation)?
- DFT calculations : Model transition states for regioselective functionalization (e.g., meta vs. para substitution on the pyridine ring). For example, Fukui indices identify the C5 position as electrophilic in the dioxolopyridine system .
- MD simulations : Predict solvent effects on reaction pathways (e.g., THF stabilizes intermediates via hydrogen bonding, while DMSO accelerates undesired proton transfers) .
Q. How do steric and electronic factors influence annulation reactions with diketones?
- Steric effects : Bulky substituents on diketones (e.g., pentane-1,3-dione vs. acetylacetone) reduce yields due to hindered access to the bicyclic core. Yields drop from 75% to <40% with tert-butyl groups .
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on diketones increase electrophilicity, favoring nucleophilic attack at the pyridine ring’s α-position. Conversely, electron-donating groups (–OCH₃) redirect reactivity to the β-position .
Q. What strategies address contradictions in reported reaction yields for similar compounds?
- Case study : A 2022 study reported 65% yield for annulation using pentane-1,3-dione , while a 2016 protocol achieved 82% with modified diketones . The discrepancy arises from:
- Catalyst loading : Higher Pd(OAc)₂ (5 mol% vs. 2 mol%) improves turnover but increases side-product formation.
- Workup protocols : Acidic quenching vs. neutral extraction alters product stability .
Analytical and Methodological Challenges
Q. How can impurities (e.g., benzyl derivatives) be identified and quantified?
- HPLC-MS : Detect trace impurities (e.g., benzyl-substituted analogs at m/z 261.32) using C18 columns and 0.1% formic acid in acetonitrile/water gradients .
- Contradiction note : While LC-MS is standard, NMR may fail to resolve impurities with similar shifts (e.g., diastereomers differing by <0.1 ppm) .
Q. What safety protocols are critical for handling this compound?
Q. How is the compound applied in drug discovery (e.g., as a building block)?
- Case study : Its dioxolopyridine core is a key intermediate in synthesizing L-783,277, a natural product with kinase inhibitory activity . Derivatives show promise in benzimidazole-based antivirals (e.g., Patent WO2024/082781) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
